molecular formula C9H12ClNS2 B12986284 N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine

N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine

Cat. No.: B12986284
M. Wt: 233.8 g/mol
InChI Key: SXCCGZYKDJCYRB-UHFFFAOYSA-N
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Description

N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine is a chemical compound that features a thietan ring, a chlorothiophene moiety, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethylamine to form an intermediate, which is then cyclized to produce the thietan ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(1-(5-Chlorothiophen-2-yl)ethyl)thietan-3-amine is unique due to the presence of the thietan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12ClNS2

Molecular Weight

233.8 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C9H12ClNS2/c1-6(11-7-4-12-5-7)8-2-3-9(10)13-8/h2-3,6-7,11H,4-5H2,1H3

InChI Key

SXCCGZYKDJCYRB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC2CSC2

Origin of Product

United States

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